molecular formula C20H22N2O5S B4275917 2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4275917
M. Wt: 402.5 g/mol
InChI Key: PPZCCVUBFFFPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexane ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The resulting thiazole intermediate is then subjected to further functionalization to introduce the ethoxycarbonyl and phenyl groups.

The cyclohexanecarboxylic acid moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated cyclohexane compound under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole or cyclohexane rings.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, cyclohexane carboxylic acids, and compounds with similar functional groups.

Uniqueness

What sets 2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid apart is its unique combination of a thiazole ring, a cyclohexane ring, and multiple functional groups. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-19(26)16-15(12-8-4-3-5-9-12)21-20(28-16)22-17(23)13-10-6-7-11-14(13)18(24)25/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZCCVUBFFFPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.